molecular formula C21H20O6 B14300207 Bis(4-formylphenyl) heptanedioate CAS No. 113380-54-4

Bis(4-formylphenyl) heptanedioate

Cat. No.: B14300207
CAS No.: 113380-54-4
M. Wt: 368.4 g/mol
InChI Key: DQAMRWBFIWELFN-UHFFFAOYSA-N
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Description

Bis(4-formylphenyl) heptanedioate is an organic compound characterized by the presence of two formyl groups attached to phenyl rings, which are further connected by a heptanedioate (adipate) linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-formylphenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.

    Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Bis(4-carboxyphenyl) heptanedioate.

    Reduction: Bis(4-hydroxymethylphenyl) heptanedioate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Bis(4-formylphenyl) heptanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials.

    Biology: The compound can be used in the design of biologically active molecules and as a linker in drug conjugates.

    Industry: Utilized in the production of advanced materials with specific optoelectronic properties, such as sensors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Bis(4-formylphenyl) heptanedioate largely depends on its application. In the context of materials science, the compound’s ability to form stable ester bonds and participate in polymerization reactions is crucial. The formyl groups can interact with various nucleophiles, facilitating the formation of complex structures. In biological systems, the formyl groups can undergo reactions with amines, leading to the formation of Schiff bases, which are important in drug design and enzyme inhibition.

Comparison with Similar Compounds

  • 1,4-Bis(4-formylphenyl)-2,5-bis((4-aminophenyl)ethynyl)benzene (BFBAEB)
  • 1,6-Bis(4-formylphenyl)-3,8-bis((4-aminophenyl)ethynyl)pyrene (BFBAEPy)

Comparison: Bis(4-formylphenyl) heptanedioate is unique due to its heptanedioate linker, which provides flexibility and a specific spatial arrangement of the formyl groups. In contrast, compounds like BFBAEB and BFBAEPy have rigid aromatic linkers, leading to different structural and electronic properties. The choice of linker and functional groups in these compounds allows for tailored applications in various fields, highlighting the versatility of this compound in comparison to its analogs.

Properties

CAS No.

113380-54-4

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

bis(4-formylphenyl) heptanedioate

InChI

InChI=1S/C21H20O6/c22-14-16-6-10-18(11-7-16)26-20(24)4-2-1-3-5-21(25)27-19-12-8-17(15-23)9-13-19/h6-15H,1-5H2

InChI Key

DQAMRWBFIWELFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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